molecular formula C15H13F2NO4S B2390846 (3,4-Difluorophenyl)(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)methanone CAS No. 1797178-17-6

(3,4-Difluorophenyl)(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)methanone

Cat. No. B2390846
CAS RN: 1797178-17-6
M. Wt: 341.33
InChI Key: HSJCORCDWGQMRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3,4-Difluorophenyl)(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)methanone is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in the development of new drugs. This compound has been found to exhibit promising pharmacological properties that make it a potential candidate for the treatment of various diseases.

Mechanism of Action

The mechanism of action of (3,4-Difluorophenyl)(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)methanone involves the inhibition of specific enzymes that are involved in the progression of diseases. This compound has been found to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators, and histone deacetylases (HDACs), which are involved in the regulation of gene expression.
Biochemical and physiological effects:
This compound has been found to exhibit several biochemical and physiological effects. It has been found to inhibit the proliferation of cancer cells, reduce inflammation, and exhibit antimicrobial activity. Additionally, this compound has been found to exhibit neuroprotective effects and improve cognitive function.

Advantages and Limitations for Lab Experiments

The advantages of using (3,4-Difluorophenyl)(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)methanone in lab experiments include its potent inhibitory activity against specific enzymes, its potential applications in the development of new drugs, and its ability to exhibit multiple pharmacological properties. However, the limitations of using this compound in lab experiments include its complex synthesis method, its potential toxicity, and its limited availability.

Future Directions

There are several future directions for the research on (3,4-Difluorophenyl)(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)methanone. These include the exploration of its potential applications in the treatment of other diseases, the development of more efficient synthesis methods, the investigation of its potential toxicity, and the exploration of its mechanism of action in more detail. Additionally, the development of analogs of this compound may lead to the discovery of new drugs with improved pharmacological properties.

Synthesis Methods

The synthesis of (3,4-Difluorophenyl)(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)methanone involves a series of chemical reactions that require expertise in organic chemistry. The synthesis method involves the reaction of 3,4-difluorobenzaldehyde with furan-2-carboxaldehyde in the presence of a base to form the corresponding chalcone. The chalcone is then reacted with 3-((methylsulfonyl)amino)azetidine in the presence of a catalyst to form this compound.

Scientific Research Applications

(3,4-Difluorophenyl)(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)methanone has been found to exhibit potent inhibitory activity against several enzymes that are involved in the progression of various diseases, including cancer, inflammation, and infectious diseases. Its potential applications in the development of new drugs have been explored in several scientific studies.

properties

IUPAC Name

(3,4-difluorophenyl)-[3-(furan-2-ylmethylsulfonyl)azetidin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13F2NO4S/c16-13-4-3-10(6-14(13)17)15(19)18-7-12(8-18)23(20,21)9-11-2-1-5-22-11/h1-6,12H,7-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSJCORCDWGQMRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC(=C(C=C2)F)F)S(=O)(=O)CC3=CC=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13F2NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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